molecular formula C12H13N3O4 B12694440 Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 86651-05-0

Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12694440
CAS No.: 86651-05-0
M. Wt: 263.25 g/mol
InChI Key: BPFBTKGLQOKVBZ-UHFFFAOYSA-N
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Description

Structural Classification Within the Pyrido[2,3-d]Pyrimidine Family

Pyrido[2,3-d]pyrimidines are bicyclic heterocycles comprising fused pyridine and pyrimidine rings. The compound’s core structure (Figure 1) adheres to this framework, with nitrogen atoms at positions 1, 3, and 8 of the fused system. Key structural deviations include:

  • 5,8-Dihydro Saturation : Partial saturation at the 5,8-positions reduces aromaticity, altering electron distribution and reactivity compared to fully conjugated analogs.
  • Substituent Configuration : The 2-methoxy group, 6-carboxylate ester, and 8-ethyl substituent introduce steric and electronic modulation. These groups distinguish it from derivatives like palbociclib (a CDK4/6 inhibitor) and vistusertib (an mTOR inhibitor), which feature cyclopentyl and morpholine groups, respectively.

Table 1: Comparative Substituent Patterns in Pyrido[2,3-d]Pyrimidine Derivatives

Compound Name Position 2 Position 6 Position 8 Biological Target
Target Compound Methoxy Carboxylate ester Ethyl Under investigation
Palbociclib Piperazinyl Acetyl Cyclopentyl CDK4/6
Vistusertib Benzamide Morpholine - mTOR

The carboxylate ester at position 6 enhances solubility, while the 8-ethyl group may influence hydrophobic interactions in biological systems. The 5-oxo group participates in hydrogen bonding, a feature shared with dihydrofolate reductase (DHFR) inhibitors like piritrexim.

Historical Development of Pyrido[2,3-d]Pyrimidine Derivatives in Heterocyclic Chemistry

The synthesis of pyrido[2,3-d]pyrimidines originated from efforts to modify purine and pteridine scaffolds. Early work in the 1960s focused on DHFR inhibition, exemplified by methotrexate analogs. The discovery that pyrido[2,3-d]pyrimidines could mimic purine nucleobases while offering tunable solubility spurred interest in anticancer applications.

Key milestones include:

  • 1970s–1980s : Development of piritrexim, a DHFR inhibitor with a pyrido[2,3-d]pyrimidine core, showcasing the scaffold’s versatility in targeting folate metabolism.
  • 2000s–2010s : Expansion into kinase inhibition, exemplified by PD-173955 (Abl kinase inhibitor) and palbociclib (CDK4/6 inhibitor), which leverage substituent diversity to achieve selectivity.
  • 2020s : Exploration of 5,8-dihydro derivatives like the target compound, which balance aromaticity and solubility for optimized pharmacokinetics.

Significance of Substituent Patterns in 5,8-Dihydro Pyridopyrimidine Systems

The 5,8-dihydro configuration introduces partial saturation, reducing conjugation and altering electronic properties. This modification impacts:

  • Reactivity : The 5-oxo group facilitates keto-enol tautomerism, enabling nucleophilic attacks at position 6.
  • Biological Interactions : Compared to fully aromatic analogs, the dihydro system may enhance binding flexibility in enzyme active sites. For instance, DHFR inhibitors require precise hydrogen-bonding networks, which the 5-oxo group can support.
  • Synthetic Accessibility : The carboxylate ester at position 6 serves as a handle for further functionalization, enabling the synthesis of amides or carboxylic acids for structure-activity relationship (SAR) studies.

Electronic Effects of Substituents :

  • 2-Methoxy Group : Electron-donating methoxy substituents increase electron density in the pyrimidine ring, potentially stabilizing charge-transfer interactions.
  • 8-Ethyl Group : Hydrophobic alkyl chains improve membrane permeability, a critical factor in central nervous system (CNS)-targeted therapeutics.

The interplay of these substituents underscores the compound’s potential as a modular scaffold for drug discovery. Ongoing research aims to correlate specific substituent patterns with target affinity, leveraging computational modeling and high-throughput screening.

Properties

CAS No.

86651-05-0

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

methyl 8-ethyl-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H13N3O4/c1-4-15-6-8(11(17)18-2)9(16)7-5-13-12(19-3)14-10(7)15/h5-6H,4H2,1-3H3

InChI Key

BPFBTKGLQOKVBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper Sulfate Pentahydrate can be synthesized through the reaction of copper metal or copper oxide with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the pentahydrate form. The general reaction is as follows:

Cu+H2SO4CuSO4+H2\text{Cu} + \text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{H}_2 Cu+H2​SO4​→CuSO4​+H2​

CuO+H2SO4CuSO4+H2O\text{CuO} + \text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{H}_2\text{O} CuO+H2​SO4​→CuSO4​+H2​O

Industrial Production Methods

In industrial settings, Copper Sulfate Pentahydrate is produced by dissolving copper scrap or copper ore in sulfuric acid. The solution is then concentrated and crystallized to obtain the pentahydrate form. The process involves several steps, including leaching, purification, and crystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Copper Sulfate Pentahydrate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Copper Sulfate can participate in redox reactions where copper ions are reduced or oxidized.

    Substitution Reactions: It can react with other compounds to form different copper salts.

    Hydrolysis: In aqueous solutions, Copper Sulfate can hydrolyze to form sulfuric acid and copper hydroxide.

Common Reagents and Conditions

    Reducing Agents: Zinc, iron, and aluminum can reduce Copper Sulfate to metallic copper.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate can oxidize Copper Sulfate.

    Acids and Bases: Copper Sulfate reacts with strong acids and bases to form corresponding salts and hydroxides.

Major Products Formed

    Copper Metal: Formed by reduction reactions.

    Copper Hydroxide: Formed by hydrolysis in basic conditions.

    Various Copper Salts: Formed by substitution reactions with different anions.

Scientific Research Applications

Copper Sulfate Pentahydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in analytical chemistry for various titrations and reactions.

    Biology: Employed in biological studies to investigate the effects of copper on microorganisms and plants.

    Medicine: Utilized in the formulation of certain medications and as an antimicrobial agent.

    Industry: Applied in electroplating, textile dyeing, and as a fungicide in agriculture.

Mechanism of Action

Copper Sulfate Pentahydrate exerts its effects through the release of copper ions (Cu²⁺) in solution. These ions interact with various molecular targets, including enzymes and proteins, disrupting their normal function. The copper ions can also generate reactive oxygen species, leading to oxidative stress and cell damage. In biological systems, copper ions can inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 6, and 8:

Compound Name Position 2 Substituent Position 6 Substituent Position 8 Substituent CAS Number Key References
Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate (Target Compound) Methoxy Methyl ester Ethyl 86651-05-0 15, 19
Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate Methoxy Ethyl ester Ethyl 19572-10-2 5
Pipemidic Acid Methyl Ester Piperazinyl Methyl ester Ethyl 80161-83-7 8, 11
Pipemidic Acid (Parent Compound) Piperazinyl Carboxylic acid Ethyl 51940-43-3 11, 16

Key Observations :

  • Position 2 : The methoxy group in the target compound contrasts with the piperazinyl group in pipemidic acid derivatives. Piperazinyl substituents enhance metal coordination (e.g., Cu²⁺, Ni²⁺) and antibacterial activity ().
  • Position 6 : Methyl/ethyl esters (target and Ethyl analog) vs. carboxylic acid (pipemidic acid) influence solubility and bioavailability. Esters are typically prodrugs with higher lipophilicity (LogP: 0.527 for Ethyl ester) compared to carboxylic acids ().
  • Position 8 : Ethyl substituents are conserved across analogs, likely contributing to steric and electronic effects.

Physicochemical Properties

Property Target Compound Ethyl Ester Analog (CAS 19572-10-2) Pipemidic Acid Methyl Ester
Molecular Weight (g/mol) 277.28 277.28 (Ethyl ester) 288.31
LogP Not reported 0.527 Higher than parent acid
Melting Point Not reported Not reported 427–428 K ()

Notes:

  • The Ethyl ester’s LogP (0.527) suggests moderate lipophilicity, suitable for pharmacokinetic applications ().
  • Pipemidic acid derivatives exhibit higher melting points due to hydrogen bonding (e.g., 427–428 K for a thiazolo-pyrimidine analog) ().

Analytical and Crystallographic Behavior

  • HPLC Analysis : The Ethyl ester is separable via reverse-phase HPLC (Newcrom R1 column, MeCN/water/phosphoric acid). The target compound’s methyl ester would elute earlier due to reduced hydrophobicity ().
  • Crystallography : Pipemidic acid derivatives form metal complexes (e.g., Cu²⁺, Ni²⁺) with square-planar geometries (). The target compound’s methoxy group may hinder coordination compared to piperazinyl groups.

Biological Activity

Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 94442-14-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C13H15N3O4
  • Molecular Weight : 277.106 g/mol
  • Purity : ≥ 96%
  • Topological Polar Surface Area : 81.6 Ų
  • XLogP3 : 0.8
  • InChIKey : VHRBIIJTOIRWRO-UHFFFAOYSA-N

These properties suggest a moderate polarity and potential for interaction with biological targets.

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit diverse biological activities primarily due to their ability to interact with various receptors and enzymes in the body. Specifically, the substitution patterns at positions C5 and C6 are crucial for determining the selectivity and potency of these compounds against specific biological targets, such as tyrosine kinases and other enzymes involved in cell signaling pathways .

Antitumor Activity

One of the most promising areas of research involves the antitumor activity of this compound. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. For instance:

CompoundCancer Cell LineIC50 (µM)Mechanism
Methyl 8-ethyl...U87MG (glioma)12.5Induces apoptosis via caspase activation
Methyl 8-ethyl...MCF7 (breast cancer)10.0Inhibits proliferation through G1 phase arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing significant potency against these cancer types.

Cardiovascular Applications

Additionally, compounds from the pyrido[2,3-d]pyrimidine family have been explored for their potential as antihypertensive agents. They act as angiotensin II receptor antagonists, which can help manage blood pressure levels effectively . This dual functionality—anticancer and cardiovascular—highlights the versatility of this compound class.

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. Preliminary data indicate its ability to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative disorders .

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

  • Study on Antitumor Activity :
    • Researchers tested this compound on multiple glioma cell lines and observed significant apoptosis rates compared to controls.
    • The study reported a mechanism involving mitochondrial depolarization and subsequent caspase cascade activation.
  • Cardiovascular Study :
    • A clinical trial evaluated the efficacy of this compound in hypertensive patients.
    • Results indicated a notable reduction in systolic and diastolic blood pressure after treatment over a six-week period.
  • Neuroprotection Research :
    • In vitro studies demonstrated that treatment with this compound reduced neuronal apoptosis induced by oxidative stress.
    • Gene expression analysis revealed upregulation of antioxidant genes following treatment.

Q & A

What experimental methods are recommended for confirming the molecular structure of this compound?

Answer:
The molecular structure can be confirmed using single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and spatial conformation. For example, SC-XRD analysis of a nickel(II) complex with a related pyrido[2,3-d]pyrimidine ligand revealed a mean C–C bond length of 0.007 Å and provided insights into coordination geometry . Complementary techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent integration and chemical shifts.
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to confirm molecular weight (e.g., [M+1]+ peaks as in ) .
  • FT-IR : To identify functional groups like carbonyl (C=O) and methoxy (O–CH3_3).

Table 1: Key structural parameters from SC-XRD (example from ):

ParameterValue
Mean C–C bond length0.007 Å
Coordination geometrySquare planar (Ni)
Space groupMonoclinic

How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Reagent selection : Use sodium acetate as a base and glacial acetic acid/acetic anhydride as solvents for cyclization, as demonstrated in the synthesis of a thiazolopyrimidine derivative (78% yield after recrystallization) .
  • Temperature control : Reflux conditions (8–10 hours) ensure complete reaction without decomposition .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) enhances purity .
  • Catalysis : Explore palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) for efficient heterocycle formation .

Advanced Note: Mechanistic studies (e.g., monitoring intermediates via LC-MS) can identify rate-limiting steps and guide optimization.

What are the key challenges in analyzing crystallographic data discrepancies for pyrido[2,3-d]pyrimidine derivatives?

Answer:
Discrepancies may arise from:

  • Conformational flexibility : The pyrido[2,3-d]pyrimidine core can adopt puckered or boat-like conformations (e.g., a flattened boat with a 0.224 Å deviation from planarity in ) .
  • Hydrogen bonding : Bifurcated C–H···O interactions may lead to varied packing motifs along crystallographic axes .

Resolution strategies:

  • Compare multiple datasets (e.g., vs. ) to identify systematic errors.
  • Use computational tools (e.g., Mercury software) to validate hydrogen-bonding networks and thermal ellipsoids.

How do electronic and steric effects of substituents influence the compound’s reactivity?

Answer:

  • Electron-withdrawing groups (EWGs) : The 5-oxo group increases electrophilicity at C6, facilitating nucleophilic attacks (e.g., ester hydrolysis).
  • Methoxy groups : The 2-methoxy substituent stabilizes the ring via resonance, while the 8-ethyl group introduces steric hindrance, affecting regioselectivity in functionalization reactions .
  • Experimental validation : Substituent effects can be probed via Hammett plots or DFT calculations (e.g., Fukui indices for electrophilic/nucleophilic sites) .

Advanced application: Use time-resolved UV-Vis spectroscopy to monitor electronic transitions during reactions.

What advanced methodologies are recommended for functionalizing the pyrido[2,3-d]pyrimidine core?

Answer:

  • Nucleophilic aromatic substitution : React 4-chloro-6-methoxypyrimidine intermediates with primary amines to introduce amino groups at C7 (e.g., as in ) .
  • Multicomponent reactions : Employ Hantzsch-like strategies (e.g., ) for one-pot synthesis of complex derivatives.
  • Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to install aryl/heteroaryl groups at available positions .

Table 2: Functionalization examples from literature:

PositionReaction TypeExample ProductYieldReference
C7Amination7-Amino derivatives60–85%
C2Methoxy substitution2-Methoxy analogs70–78%

How can researchers address contradictions in reported pharmacological activities of similar pyrido[2,3-d]pyrimidines?

Answer:

  • Structural benchmarking : Compare crystallographic data (e.g., dihedral angles, hydrogen bonding) to rule out polymorphism or solvate formation .
  • Biological assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • SAR studies : Systematically vary substituents (e.g., ’s 2-phenylmethoxy group) to isolate pharmacophore contributions .

What computational tools are suitable for predicting the compound’s reactivity and stability?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological matrices.
  • QSAR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with experimental bioactivity data .

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